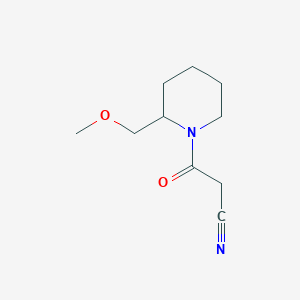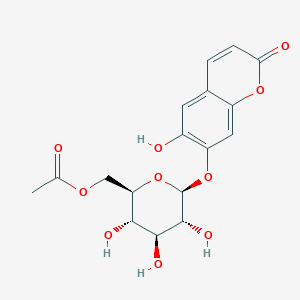
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride is a compound of interest in various scientific fields due to its unique structural properties. The presence of deuterium atoms in its structure makes it particularly valuable for research in isotopic labeling and kinetic isotope effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. The starting material is often a cyclohexane derivative, which undergoes a series of reactions including alkylation, deuteration, and amination. The reaction conditions usually involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic purity.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学的研究の応用
3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study kinetic isotope effects and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.
作用機序
The mechanism of action of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates, providing insights into reaction pathways and mechanisms.
類似化合物との比較
Similar Compounds
- 1-(Aminomethyl)cyclohexan-1-amine dihydrochloride
- 4-(Aminomethyl)cyclohexan-1-amine dihydrochloride
Uniqueness
The uniqueness of 3-(Aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride lies in its isotopic composition. The incorporation of deuterium atoms enhances its stability and provides valuable information on reaction kinetics and mechanisms, which is not possible with non-deuterated analogs.
特性
分子式 |
C10H24Cl2N2 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
3-(aminomethyl)-4,4-dideuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;;/h8H,4-7,11-12H2,1-3H3;2*1H/i3D3,6D2;; |
InChIキー |
UKBRFCIVTBJKPZ-WCKZLILGSA-N |
異性体SMILES |
[2H]C1(C(CC(CC1(CN)C([2H])([2H])[2H])N)(C)C)[2H].Cl.Cl |
正規SMILES |
CC1(CC(CC(C1)(C)CN)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


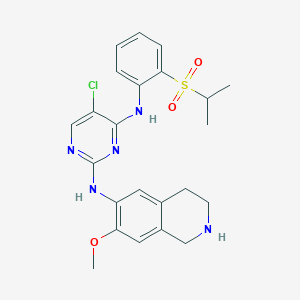
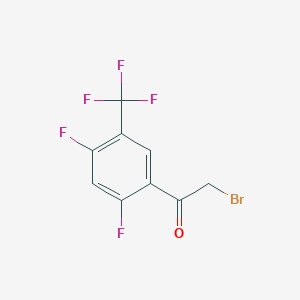
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
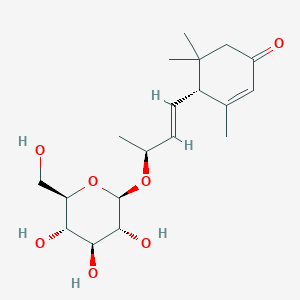

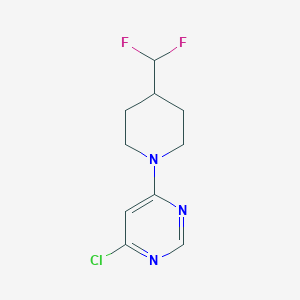
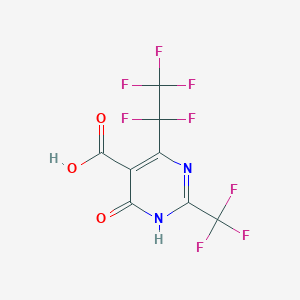
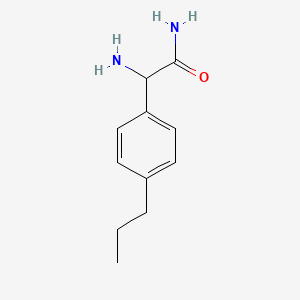
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
